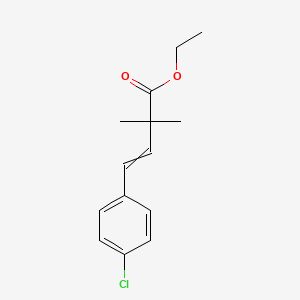
Methyl 5-(2-bromoacetyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-(2-bromoacetyl)picolinate is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-(2-bromoacetyl)picolinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 5-acetylpyridine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Methyl 5-(2-bromoacetyl)picolinate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in an aqueous or alcoholic solvent.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: Pyridine-2-carbinol derivatives.
Coupling reactions: Biaryl or heteroaryl compounds.
科学的研究の応用
Methyl 5-(2-bromoacetyl)picolinate has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl 5-(bromoacetyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The pyridine ring can also participate in π-π interactions or hydrogen bonding with biological targets, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Methyl 5-bromopyridine-2-carboxylate: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 5-acetylpyridine-2-carboxylate: Lacks the bromine atom, limiting its use in coupling reactions.
Methyl 5-(chloroacetyl)pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
Methyl 5-(2-bromoacetyl)picolinate is unique due to the presence of both the bromoacetyl and pyridine-2-carboxylate groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
分子式 |
C9H8BrNO3 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
methyl 5-(2-bromoacetyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)7-3-2-6(5-11-7)8(12)4-10/h2-3,5H,4H2,1H3 |
InChIキー |
VFAIPNAQBMFNAI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
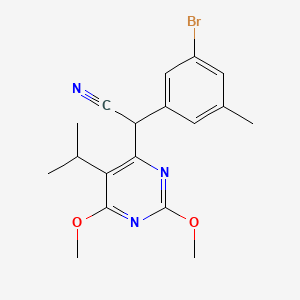
![2-Fluoro-6-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B8519228.png)
![Furo[2,3-b]pyridin-4-amine](/img/structure/B8519229.png)
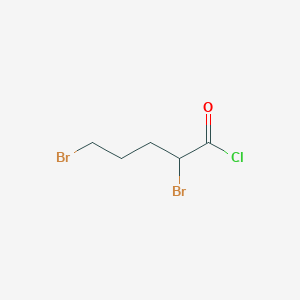
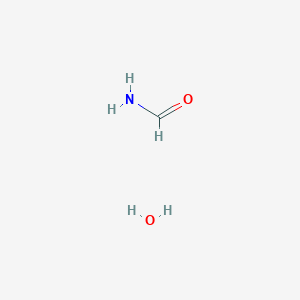
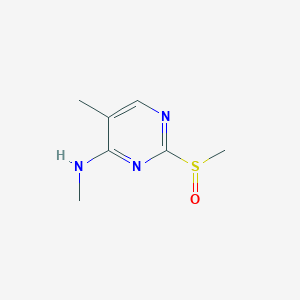
![[3-Isobutoxy-4-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B8519280.png)
![Triethyl[(4-methyloct-1-YN-4-YL)oxy]silane](/img/structure/B8519282.png)
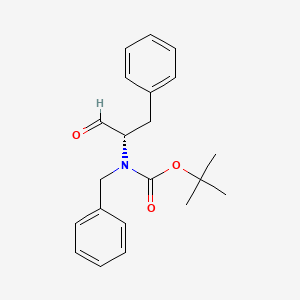
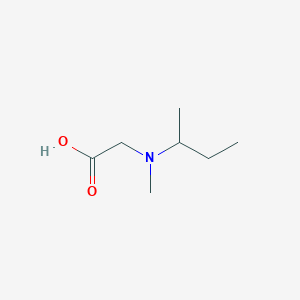

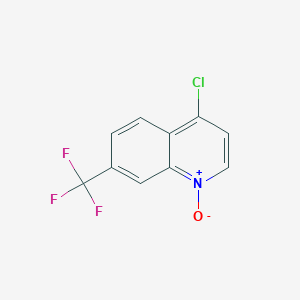
![4-[5-[6-(1,3-benzoxazol-2-yl)pyridin-3-yl]pyridin-2-yl]-N,N-diphenylaniline](/img/structure/B8519321.png)
